molecular formula C20H29NO2 B037632 3-(2'-Phenyl-2'-cyclopentyl-2'-hydroxyethoxy)quinuclidine CAS No. 114121-68-5

3-(2'-Phenyl-2'-cyclopentyl-2'-hydroxyethoxy)quinuclidine

Cat. No.: B037632
CAS No.: 114121-68-5
M. Wt: 315.4 g/mol
InChI Key: GTKRIWMDLNOSLI-PMACEKPBSA-N
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Description

3-(2’-Phenyl-2’-cyclopentyl-2’-hydroxyethoxy)quinuclidine is a synthetic compound that belongs to the class of quinuclidine derivatives. It is known for its potent and selective antagonistic properties towards the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(2’-Phenyl-2’-cyclopentyl-2’-hydroxyethoxy)quinuclidine involves multiple steps. Initially, [3-^3H]quinuclidol is prepared by catalytic tritiation of quinuclidone with platinum dioxide (PtO₂). Subsequently, the reaction of [3-^3H]quinuclidol with 1-phenyl-1-cyclopentyl-cycloethane yields the target product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2’-Phenyl-2’-cyclopentyl-2’-hydroxyethoxy)quinuclidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and halide ions (Cl⁻, Br⁻) are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2’-Phenyl-2’-cyclopentyl-2’-hydroxyethoxy)quinuclidine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound’s ability to selectively antagonize NMDA receptors makes it valuable in studying synaptic plasticity and neurodegenerative diseases.

    Medicine: It has potential therapeutic applications in treating conditions related to NMDA receptor dysfunction, such as Alzheimer’s disease and schizophrenia.

    Industry: The compound is used in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.

Mechanism of Action

The compound exerts its effects by selectively antagonizing the NMDA receptor. This receptor is involved in synaptic plasticity and memory formation. By blocking the receptor, 3-(2’-Phenyl-2’-cyclopentyl-2’-hydroxyethoxy)quinuclidine inhibits the excitatory neurotransmission mediated by glutamate, thereby modulating synaptic activity and preventing excitotoxicity.

Comparison with Similar Compounds

Similar Compounds

    Penehyclidine: An anticholinergic agent that selectively antagonizes M1 and M3 receptors.

    Quinuclidine derivatives: Various compounds with similar quinuclidine structures but different functional groups.

Uniqueness

3-(2’-Phenyl-2’-cyclopentyl-2’-hydroxyethoxy)quinuclidine is unique due to its selective antagonism of the NMDA receptor, which distinguishes it from other quinuclidine derivatives that may target different receptors or have different pharmacological profiles .

Properties

IUPAC Name

(1R)-2-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxy]-1-cyclopentyl-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO2/c22-20(18-8-4-5-9-18,17-6-2-1-3-7-17)15-23-19-14-21-12-10-16(19)11-13-21/h1-3,6-7,16,18-19,22H,4-5,8-15H2/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKRIWMDLNOSLI-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(COC2CN3CCC2CC3)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@](CO[C@H]2CN3CCC2CC3)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20150657
Record name 3-(2'-Phenyl-2'-cyclopentyl-2'-hydroxyethoxy)quinuclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114121-68-5
Record name 3-(2'-Phenyl-2'-cyclopentyl-2'-hydroxyethoxy)quinuclidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114121685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2'-Phenyl-2'-cyclopentyl-2'-hydroxyethoxy)quinuclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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